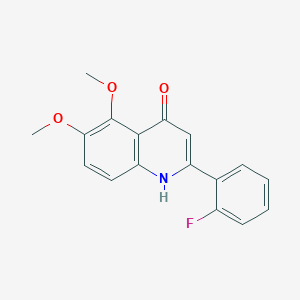
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with 2,3-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinoline derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one has been explored in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylacetic acid
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate
Uniqueness
2-(2-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one stands out due to its unique combination of a fluorophenyl group and methoxy groups on the quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.
Properties
Molecular Formula |
C17H14FNO3 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-5-3-4-6-11(10)18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
IDBNOBSHFCZCSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


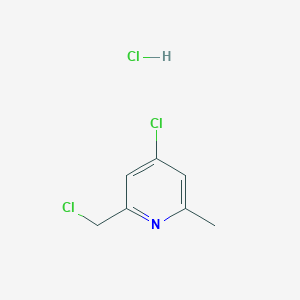
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
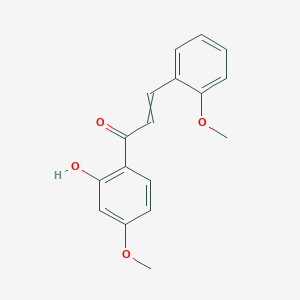
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)

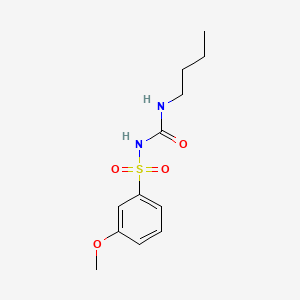
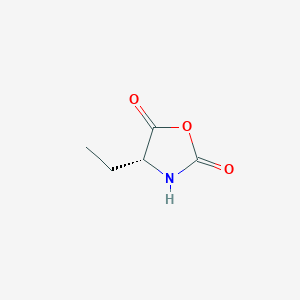
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
